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Compound of Interest

Compound Name: 1-Ethylazepan-2-one
CAS No.: 19797-08-1
Cat. No.: B027321

Get Quote

Molecule Profile & Retrosynthetic Analysis

Target Molecule: 1-Ethylazepan-2-one IUPAC Name: 1-Ethylhexahydro-2H-azepin-2-one Core

Structure: Seven-membered lactam ring with an

-ethyl substituent.[1] Key Properties:

¢ Boiling Point: 95-113 °C @ 3—4 Torr (Vacuum Distillation required)
e Density:

0.98 g/cm3[1]

 Solubility: Miscible with organic solvents; limited water solubility compared to the
unsubstituted lactam.[1]

Retrosynthetic Strategy

The most efficient disconnection is at the C—N bond exocyclic to the ring.[1] This implies a
nucleophilic substitution pathway where the lactam nitrogen (acting as a nucleophile after
deprotonation) attacks an electrophilic ethyl source.[1]
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Disconnection:

[1]
Reaction Pathway Visualization

The following diagram outlines the core mechanistic pathway and the strategic choices for
reagents.
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Figure 1: Mechanistic pathway for the N-ethylation of e-caprolactam.[1]

Core Synthesis Protocol: N-Alkylation via Sodium
Hydride[1]

This method is the "Gold Standard" for research-scale synthesis (1-50g) due to its high
conversion rate and the elimination of competitive hydrolysis side reactions common in
aqueous basic conditions.[1]

Reagents & Materials
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Reagent Equiv.[1][2][3]1[4][5] Role Notes

Hygroscopic; dry

-Caprolactam 1.0 Substrate under vacuum before

use.[1]

60% dispersion in
Sodium Hydride mineral oil.[1] Wash
1.1-1.2 Base ) o
(NaH) with hexanes if oil-free

is required.[1]

Volatile (bp 38°C);
Ethyl Bromide (EtBr) 1.2-15 Electrophile chill before handling.
[1]

Anhydrous required.
) [1] THF allows easier
THF or DMF Solvent Medium
workup; DMF speeds

up reaction.[1]

Experimental Procedure
Step 1: Deprotonation

e Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux
condenser, and addition funnel. Flush with Argon or Nitrogen.[1][5]

e Solvent Charge: Add anhydrous THF (10 mL per gram of lactam) to the flask.

o Base Addition: Add Sodium Hydride (1.2 equiv) carefully.[1] Caution: Hydrogen gas
evolution.[1]

e Substrate Addition: Dissolve

-caprolactam in a minimum volume of anhydrous THF. Add this solution dropwise to the NaH
suspension at 0°C (ice bath).

 Activation: Allow the mixture to warm to room temperature and stir for 30—60 minutes until Hz
evolution ceases. The solution typically turns slightly cloudy or yellow as the sodium salt

forms.[1]
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Step 2: Alkylation
e Cooling: Return the flask to 0°C.

» Electrophile Addition: Add Ethyl Bromide (1.5 equiv) dropwise. Note: EtBr is volatile; ensure
the condenser is efficient (chilled water or dry ice/acetone finger if needed).[1]

o Reaction: Remove the ice bath. Heat the mixture to a gentle reflux (approx. 60—-65°C) for 4—-6
hours.

o Monitoring: Check reaction progress via TLC (SiOz, 50% EtOAc/Hexane).[1] The N-
alkylated product is less polar (higher R_f) than the starting lactam.[1]

Step 3: Workup & Purification[1]

e Quench: Cool to room temperature. Carefully add saturated aqueous NH4Cl to quench
unreacted hydride.[1]

o Extraction: Remove THF under reduced pressure (rotary evaporator). Dilute the residue with
water and extract 3x with Ethyl Acetate or Dichloromethane.[1]

e Washing: Wash combined organics with brine, dry over anhydrous Na=SOa, and filter.[1]
« Distillation: The crude oil requires vacuum distillation for high purity.[1]

o Target Fraction: Collect the fraction boiling at 95-113°C at 3—4 Torr.

Alternative Industrial Protocol: Phase Transfer
Catalysis (PTC)[1]

For larger scales (>100g) where NaH is too hazardous, a solid-liquid phase transfer method is
preferred.[1]

e Base: Potassium Hydroxide (KOH), powdered.[1]
o Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (1-5 mol%b).[1]

e Solvent: Toluene or Benzene.[1]
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e Procedure: Caprolactam, KOH, and the catalyst are stirred in toluene. Ethyl bromide is

added, and the mixture is refluxed. The catalyst shuttles the hydroxide anion into the organic

phase to deprotonate the lactam.[1]

o Advantage: Avoids Hz generation; uses cheaper reagents.[1]

» Disadvantage: Slightly lower yield; requires rigorous drying of KOH.[1]

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Method

Expected Signal

Structural Assignment

IR Spectroscopy

1640-1650 cm~—1

C=0]J1] Stretch (Tertiary amide,
shifted lower than secondary

amide)

1H NMR (CDCls)

3.3-3.5 ppm (Quartet, 2H)

N—-CH2—CHs (Ethyl group

methylene)

1H NMR (CDCls)

1.1-1.2 ppm (Triplet, 3H)

N-CH2—CHs (Ethyl group
methyl)

1H NMR (CDCls)

3.2 ppm (Multiplet, 2H)

Ring N-CH: (Adjacent to
Nitrogen)

1H NMR (CDCls)

2.5 ppm (Multiplet, 2H)

Ring CO—CH: (Adjacent to
Carbonyl)

Experimental Workflow Diagram
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Setup: Inert Gas (Ar/N2)

Dry Solvents

Deprotonation:
Caprolactam + NaH -> Na-Salt
(0°C -> RT, 1h)

Alkylation:

Add Ethyl Bromide
Reflux (60°C, 4-6h)

Workup:
Quench with NH4CI
Extract with EtOAC

Purification:

Vacuum Distillation
(95-113°C @ 3-4 Torr)

Click to download full resolution via product page
Figure 2: Step-by-step experimental workflow for the synthesis of 1-Ethylazepan-2-one.[1]

Safety & Handling

¢ Sodium Hydride: Pyrophoric.[1] Reacts violently with water.[1] All glassware must be oven-
dried.[1]

« Ethyl Bromide: Alkylating agent and potential carcinogen.[1] Use only in a fume hood.
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+ Exotherm Control: The deprotonation step is exothermic.[1] Slow addition of the substrate to
the base is critical to prevent thermal runaway.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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